(1S,3R)-3-methoxycyclopentanamine;hydrochloride

Description

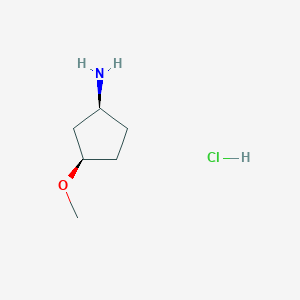

(1S,3R)-3-Methoxycyclopentanamine hydrochloride is a chiral amine derivative featuring a cyclopentane ring substituted with a methoxy group at the 3-position and an amine group at the 1-position, with stereochemistry defined as (1S,3R). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and research applications. Typical purity levels for such compounds exceed 97%, and storage at room temperature under standard transport conditions is recommended .

Properties

IUPAC Name |

(1S,3R)-3-methoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCZONWJWLKAEF-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-3-Methoxycyclopentan-1-amine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with cyclopentanol as the starting material.

Methoxylation: The cyclopentanol undergoes methoxylation to introduce the methoxy group at the 3-position.

Amination: The methoxycyclopentanol is then subjected to amination to introduce the amine group at the 1-position.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

cis-3-Methoxycyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-3-Methoxycyclopentan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.

Mechanism of Action

The mechanism of action of cis-3-Methoxycyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Stereoisomeric Variants

Stereochemistry significantly impacts physicochemical and biological properties. Key stereoisomers include:

| Compound Name | CAS Number | Configuration | Purity | Storage Conditions |

|---|---|---|---|---|

| (1R,3R)-3-Methoxycyclopentanamine hydrochloride | 1821430-32-3 | (1R,3R) | ≥97% | Room temperature |

| (1R,3S)-3-Methoxycyclopentanamine hydrochloride | 2511250-80-7 | (1R,3S) | N/A | N/A |

| (1S,3R)-3-Methoxycyclopentanamine hydrochloride | Not provided | (1S,3R) | N/A | N/A |

The (1R,3R) isomer (CAS 1821430-32-3) shares identical functional groups but differs in spatial arrangement, which may alter receptor binding or metabolic stability .

Substituent Variations: Methoxy vs. Fluoro vs. Ester Groups

Substituents on the cyclopentane ring modulate electronic and steric properties:

| Compound Name | Substituent | CAS Number | Key Properties |

|---|---|---|---|

| (1S,3R)-3-Methoxycyclopentanamine hydrochloride | Methoxy | Not provided | Moderate lipophilicity, ether stability |

| (1S,3R)-3-Fluorocyclopentanamine hydrochloride | Fluoro | 932706-21-3 | Higher electronegativity, polarity |

| Methyl 3-aminocyclopentanecarboxylate hydrochloride | Ester | 1398534-59-2 | Increased polarity, ester hydrolysis |

Ring Size and Skeletal Analogues

Variations in ring size or structure alter conformational flexibility:

| Compound Name | Ring Size | Similarity Score* | CAS Number |

|---|---|---|---|

| (1S,3R)-3-Methoxycyclopentanamine hydrochloride | 5-member | 1.00 | Not provided |

| cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | 4-member | 0.94 | 1212304-86-3 |

| cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 6-member | 0.94 | 61367-16-6 |

Smaller rings (e.g., cyclobutane) increase ring strain, while larger rings (e.g., cyclohexane) offer conformational diversity. The similarity scores (based on structural descriptors) highlight the impact of ring size on molecular recognition .

Complex Derivatives and Pharmacologically Relevant Analogues

Structurally complex derivatives include:

- This compound’s bulkier structure may enhance receptor specificity but reduce solubility compared to simpler amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.